
Ethyl 3-amino-4-(cyclohexylamino)benzoate
Overview
Description
Ethyl 3-amino-4-(cyclohexylamino)benzoate (CAS 347174-05-4) is a substituted benzoate ester with a molecular formula of C₁₅H₂₂N₂O₂ and a molecular weight of 262.35 g/mol . It features an amino group at the 3-position and a cyclohexylamino group at the 4-position of the benzene ring, with an ethyl ester at the carboxylic acid position. Key properties include a melting point of 98–105°C, boiling point of 437.3±35.0°C, and density of 1.1±0.1 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferrostatin 1 is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.
Functional Group Modifications:
Purification: The final product is purified using techniques such as column chromatography to ensure high purity and yield.
Industrial Production Methods
While specific industrial production methods for Ferrostatin 1 are not widely documented, the synthesis generally follows standard organic synthesis protocols. The scalability of the process depends on optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Ferrostatin 1 primarily undergoes the following types of reactions:
Oxidation: Ferrostatin 1 can undergo oxidation reactions, particularly in the presence of reactive oxygen species.
Reduction: The compound can also participate in reduction reactions, which are essential for its antioxidant properties.
Substitution: Ferrostatin 1 can undergo substitution reactions, where functional groups are replaced by other groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired modification.
Major Products
The major products formed from these reactions include various derivatives of Ferrostatin 1, which are studied for their enhanced or modified biological activities .
Scientific Research Applications
Ferrostatin 1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of ferroptosis and develop new inhibitors.
Biology: Employed in cellular and molecular biology to investigate the role of ferroptosis in cell death and survival.
Medicine: Explored for its potential therapeutic effects in treating diseases such as neurodegenerative disorders, cancer, and ischemia-reperfusion injury.
Industry: Potential applications in developing new drugs and therapeutic agents .
Mechanism of Action
Ferrostatin 1 exerts its effects by inhibiting ferroptosis through several mechanisms:
Lipid Peroxidation Inhibition: Ferrostatin 1 prevents the accumulation of lipid peroxides, which are crucial for the execution of ferroptosis.
Iron Chelation: The compound chelates iron, reducing its availability for catalyzing lipid peroxidation.
Antioxidant Activity: Ferrostatin 1 acts as an antioxidant, neutralizing reactive oxygen species and protecting cells from oxidative damage
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Benzoate Esters
Table 1: Molecular and Physical Properties of Ethyl 3-amino-4-(cyclohexylamino)benzoate and Analogs
Key Observations :
- Reactivity: this compound undergoes condensation with aldehydes (e.g., 4-nitrobenzaldehyde) to form benzimidazole derivatives, a reaction facilitated by its dual amino groups . In contrast, Ethyl 4-(dimethylamino)benzoate lacks this reactivity due to the absence of a primary amine.
Key Findings :
- Ferroptosis Inhibition: this compound outperforms caspase-3 inhibitors in protecting cells from ferroptosis, highlighting its specificity for iron-dependent pathways . The benzylamino analog (SRS11-92) shows similar efficacy but may offer improved pharmacokinetic properties .
- Reactivity in Polymer Chemistry: Ethyl 4-(dimethylamino)benzoate exhibits superior reactivity as a co-initiator in resin cements compared to 2-(dimethylamino)ethyl methacrylate, likely due to its aromatic amine structure .
Hydrogen Bonding and Crystal Packing
Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate forms intermolecular hydrogen bonds (N–H···O and O–H···O) in its crystal structure, stabilizing its lattice .
Biological Activity
Ethyl 3-amino-4-(cyclohexylamino)benzoate is an organic compound with significant potential in biological applications. Its structure, featuring both amino and ester functional groups, allows it to interact with various biological targets, particularly enzymes. This compound is a derivative of benzoic acid and is characterized by the presence of a cyclohexylamino substituent, which contributes to its unique biological properties.
Molecular Characteristics
- Molecular Formula : C16H24N2O2
- Molecular Weight : Approximately 262.35 g/mol
- Functional Groups : Amino group, ester group
Enzyme Inhibition
Research indicates that this compound exhibits potential as an enzyme inhibitor . Its mechanism of action involves binding to specific enzymes, modulating their activity, and influencing various biochemical pathways. This interaction can lead to significant biological effects, such as:
- Inhibition of enzyme-substrate complexes
- Disruption of normal cellular processes
The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various metabolic pathways, making it a valuable tool in biochemical research.
Induction of Ferroptosis
This compound has been noted for its role in inducing ferroptosis , a form of regulated cell death distinct from apoptosis. This process is characterized by the accumulation of lipid peroxides and is believed to be mediated by the compound's ability to scavenge reactive oxygen species (ROS) and interact with iron metabolism pathways.
- Radical-trapping antioxidant : The compound acts as a radical-trapping antioxidant, scavenging lipid peroxides and chain-carrying peroxyl radicals.
- Interaction with iron metabolism : It may affect iron availability, influencing the ferroptosis process.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it can be compared with similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethyl 3-amino-4-(methylamino)benzoate | Contains a methyl group instead of cyclohexyl | Different steric effects and solubility characteristics |
Ethyl 4-aminobenzoate | Lacks cyclohexyl substituent | Simpler structure with different reactivity |
Ethyl 3-amino-4-(phenylamino)benzoate | Contains a phenyl group instead of cyclohexyl | Potentially different biological activity due to aromatic interactions |
This table highlights how variations in substituents influence the chemical behavior and biological activity of these compounds, underscoring the uniqueness of this compound.
Therapeutic Applications
This compound has been explored for its potential therapeutic properties, including:
- Anti-inflammatory effects : Investigated for its ability to modulate inflammatory pathways.
- Analgesic properties : Potential use in pain management therapies.
Experimental Studies
- In Vitro Studies : Various studies have demonstrated that this compound can significantly reduce intracellular levels of ROS in cell lines treated with pro-ferroptotic agents.
- Cell Viability Assays : Results indicate that treatment with this compound leads to decreased cell viability in cancer cell lines, suggesting its potential as an anticancer agent.
Future Research Directions
Ongoing research aims to elucidate the precise mechanisms by which this compound exerts its biological effects. Key areas for future investigation include:
- Detailed studies on enzyme interactions and inhibition kinetics.
- Exploration of its role in regulating cellular death mechanisms.
- Assessment of its therapeutic potential in clinical settings.
Q & A
Q. Basic: What are the established synthetic routes for Ethyl 3-amino-4-(cyclohexylamino)benzoate?
Methodological Answer:
The compound is typically synthesized via nucleophilic aromatic substitution. A representative procedure involves reacting ethyl 4-chloro-3-nitrobenzoate with cyclohexylamine in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) at room temperature for 24 hours. The reaction progress is monitored by TLC, followed by quenching with ice, filtration, and recrystallization from ethanol to obtain the pure product . Modifications may include optimizing equivalents of cyclohexylamine or solvent choice (e.g., DMF for faster kinetics).
Q. Basic: How is the molecular structure of this compound validated?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
- Hydrogen bonding networks : The amino and cyclohexylamino groups form intermolecular N–H···O bonds with the ester carbonyl, stabilizing the crystal lattice .
- Torsion angles : The cyclohexyl group adopts a chair conformation, with C–N bond lengths (~1.45 Å) consistent with aromatic amine derivatives .
Complementary techniques like FT-IR (N–H stretches at ~3350 cm⁻¹) and ¹H NMR (δ 6.8–7.2 ppm for aromatic protons) corroborate structural assignments .
Q. Advanced: How do competing substituents influence reactivity in further functionalization?
Methodological Answer:
The electron-donating amino and cyclohexylamino groups activate the benzene ring toward electrophilic substitution but create regiochemical challenges. For example:
- Nitration : Competitive para/ortho directing effects may lead to mixed products. Controlled conditions (e.g., low-temperature HNO₃/H₂SO₄) favor substitution at the 5-position .
- Acylation : Steric hindrance from the cyclohexyl group can reduce yields; microwave-assisted synthesis improves efficiency by enhancing reaction homogeneity .
HPLC-MS is critical for identifying minor byproducts and optimizing selectivity .
Q. Advanced: How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?
Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., hindered rotation of the cyclohexyl group):
- Variable Temperature NMR : Cooling to 233 K slows rotation, simplifying splitting patterns and revealing hidden coupling constants .
- DFT Calculations : Comparing computed (e.g., B3LYP/6-311+G(d,p)) and experimental ¹³C NMR shifts validates conformational preferences .
Contradictions between SC-XRD (static structure) and solution-phase data should be noted in mechanistic studies .
Q. Advanced: What strategies mitigate low yields in large-scale synthesis?
Methodological Answer:
Key challenges include:
- Byproduct formation : Excess cyclohexylamine (≥2.2 equiv.) minimizes residual chloride intermediates .
- Purification : Gradient column chromatography (hexane/EtOAc) separates regioisomers; recrystallization in ethanol/water improves purity (>98%) .
- Solvent choice : Replacing THF with acetonitrile reduces reaction time (from 24 h to 12 h) while maintaining yield (~75%) .
Q. Advanced: How does the compound’s hydrogen bonding affect its biological activity?
Methodological Answer:
As Ferrostatin-1 (Fer-1), the compound inhibits ferroptosis by targeting lipid peroxidation.
- Mechanism : The cyclohexylamino group enhances membrane permeability, while the ester moiety allows hydrolysis to the active carboxylic acid in vivo .
- Structure-Activity Relationship (SAR) : Modifying the cyclohexyl group to smaller alkyl chains reduces potency, highlighting the role of lipophilicity in target engagement .
Cocrystallization studies with phospholipid bilayers or GPX4 enzyme mutants could further elucidate binding modes .
Q. Advanced: How can computational methods predict crystallographic packing patterns?
Methodological Answer:
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals contributions) .
- Momentum Electron Density Maps : Identify electron-deficient regions (e.g., ester carbonyl) prone to π-stacking .
Software like Mercury (CCDC) or CrystalExplorer integrates SC-XRD data with graph-set notation (e.g., R₂²(8) motifs) to model packing efficiency .
Properties
IUPAC Name |
ethyl 3-amino-4-(cyclohexylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-15(18)11-8-9-14(13(16)10-11)17-12-6-4-3-5-7-12/h8-10,12,17H,2-7,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHBVMHOBZBWMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC2CCCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347174-05-4 | |
Record name | Ethyl 3-amino-4-(cyclohexylamino)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.